molecular formula C21H25NO5S B11830583 Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate

Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate

Cat. No.: B11830583
M. Wt: 403.5 g/mol
InChI Key: VFRLPOGVCQNZJM-UHFFFAOYSA-N
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Description

Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and tosyl groups under specific conditions. One common method is the reaction of piperidine with benzyl chloroformate and tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction involves binding to the catalytic site of the enzyme, leading to the inhibition of acetylcholine breakdown. The compound’s effects on other molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Triazole-pyrimidine hybrids

Uniqueness

Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate is unique due to its specific structural features, including the benzyl and tosyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

benzyl 2-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H25NO5S/c1-17-10-12-20(13-11-17)28(24,25)27-16-19-9-5-6-14-22(19)21(23)26-15-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3

InChI Key

VFRLPOGVCQNZJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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